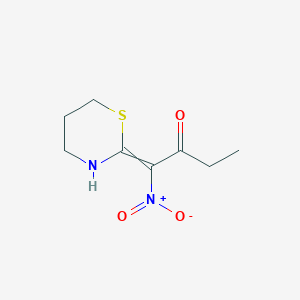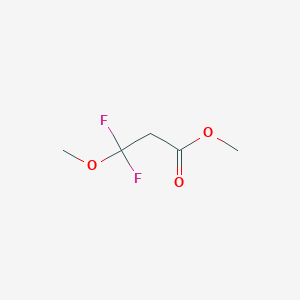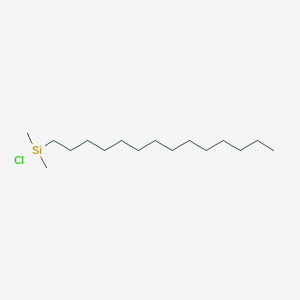
4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is a chemical compound with a unique structure that includes a dioxo-indene core and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves the reaction of 4-methylindan-1-one with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical reactions. The dioxo-indene core provides structural stability and can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylindan: A precursor in the synthesis of 4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile.
4-Methyl-2,3-dihydro-1H-indene: A structurally similar compound with different functional groups.
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile: Lacks the methyl group but shares the core structure.
Uniqueness
This compound is unique due to the presence of both the dioxo-indene core and the carbonitrile group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
58138-35-5 |
|---|---|
Formule moléculaire |
C11H7NO2 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
4-methyl-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-6-3-2-4-7-9(6)11(14)8(5-12)10(7)13/h2-4,8H,1H3 |
Clé InChI |
FTVBRKPJLINXGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)C(C2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)





![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)

![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)

